molecular formula C18H12ClN3O5 B5908410 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

Cat. No. B5908410
M. Wt: 385.8 g/mol
InChI Key: KLBWLPGPHJXWHU-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is not fully understood. However, it has been proposed that the compound exerts its antimicrobial activity by inhibiting the growth of bacterial cells through the disruption of their cell walls. Furthermore, it has been suggested that the compound's antitumor activity is due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide can affect various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase. Moreover, it has been found to have a protective effect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide in lab experiments is its potent antimicrobial and antitumor activities. Additionally, the compound's ability to act as a fluorescent probe for the detection of metal ions makes it a valuable tool for studying metal ion homeostasis in biological systems. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide. One potential area of research is the development of new synthetic routes for the compound that can improve its solubility and increase its yield. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as medicine, agriculture, and environmental science. Finally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored to develop new diagnostic tools for metal-related diseases.
In conclusion, 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is a versatile compound that has shown promising results in various scientific research applications. Its potent antimicrobial, antitumor, and anti-inflammatory activities, as well as its ability to act as a fluorescent probe for the detection of metal ions, make it a valuable tool for studying various biochemical and physiological processes. However, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide involves the reaction of 5-(3-nitrophenyl)furan-2-carbaldehyde with 5-chlorosalicylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol, at a moderate temperature, and the resulting product is purified by recrystallization.

properties

IUPAC Name

5-chloro-2-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O5/c19-12-4-6-16(23)15(9-12)18(24)21-20-10-14-5-7-17(27-14)11-2-1-3-13(8-11)22(25)26/h1-10,23H,(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBWLPGPHJXWHU-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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